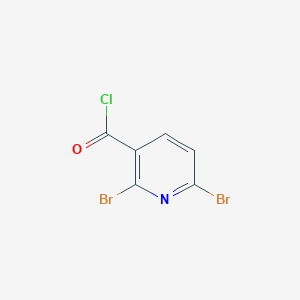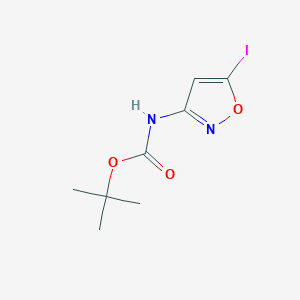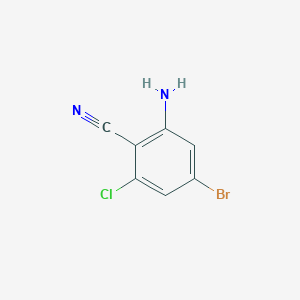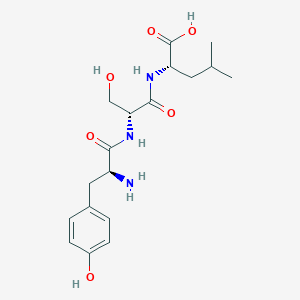
2,6-Dibromonicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromonicotinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dibromonicotinoyl chloride can be synthesized through the bromination of nicotinic acid derivatives followed by chlorination. One common method involves the bromination of 2,6-dibromonicotinic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 2,6-dibromonicotinic acid is then treated with thionyl chloride (SOCl2) to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,6-dibromonicotinamide or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Bromine (Br2): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-dibromonicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromoquinonechlorimide: Another dibromo compound with similar reactivity but different applications.
2,6-Dibromonicotinic Acid: The precursor to 2,6-dibromonicotinoyl chloride, used in similar synthetic routes.
2,6-Dibromo-3,4,5-trialkoxybenzoate: Used in the synthesis of liquid crystalline materials
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C6H2Br2ClNO |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
2,6-dibromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H |
InChI-Schlüssel |
ZXQZIDNJNVFTRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)


![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)



![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)




![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

